4-苯基-1,2,4-三唑啉-3,5-二酮

描述

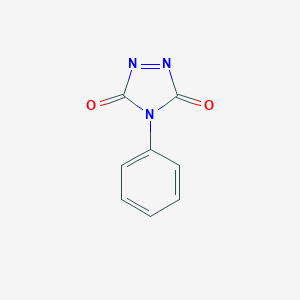

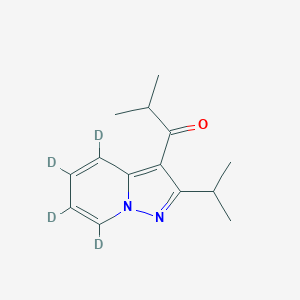

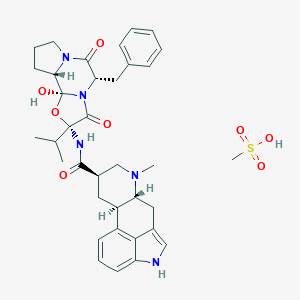

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a versatile reagent used in various organic synthesis reactions. It acts as an efficient Michael acceptor and participates in cycloaddition reactions, ene-type reactions, and oxidation processes. The compound has been studied for its reactivity with different unsaturated systems, including enols of amides, pyrazolines, and seven-membered ring compounds .

Synthesis Analysis

The synthesis of PTAD and its derivatives involves multiple steps, including condensation and cyclization reactions. For instance, PTAD can be synthesized from ethyl hydrazinecarboxylate, which is converted to 4-phenyl-1-carbethoxysemicarbazide and subsequently to 4-phenylurazole. Further reactions can lead to various substituted urazoles and triazolines . The synthesis pathways are often characterized by the formation of intermediates such as enamino esters and the use of reagents like ethyl acetate and benzene .

Molecular Structure Analysis

The molecular structure of PTAD and its adducts has been elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies have revealed details about the bond lengths, bond angles, and the overall geometry of the molecule. For example, the crystal structure of a related compound, 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, shows that the phenyl ring is nearly perpendicular to the quinazoline ring system .

Chemical Reactions Analysis

PTAD undergoes various chemical reactions, including oxa-ene reactions with enols of amides, cycloadditions with tricyclooctenes and seven-membered ring compounds, and ene-type reactions with unsaturated compounds. These reactions can lead to open-chain adducts, [4+2] cycloadducts, and products with transferred acyl groups. The reactivity of PTAD with 2-pyrazolines has also been explored, resulting in substituted triazolidines and cyclopropanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of PTAD and its reaction products are influenced by the molecular structure and the nature of the substituents. The compound's reactivity as an oxidizing agent and its behavior under thermal and photochemical conditions have been studied. For instance, PTAD has been used as an effective oxidizing agent for the oxidation of pyrazolines under mild conditions . The photochemical behavior of PTAD adducts with tropone has been investigated, revealing sigmatropic rearrangements and the formation of aromatic systems .

科学研究应用

介离子三唑酮的合成

PTAD已被用于通过与炔烃的正式[3+2]环加成反应合成介离子三唑酮 . 该反应在1,1,1,3,3,3-六氟-2-丙醇的促进下进行,导致形成前所未有的介离子三唑酮 . PTAD的这种应用在化学科学中得到了广泛的应用 .

双环三唑啉骨架的构建

PTAD已被用于通过与乙烯基叠氮化物的环加成反应快速构建具有双态发射的双环三唑啉骨架 . 所得的双环三唑啉框架具有非凡的光物理性质,包括高光致发光量子产率(PLQYs)和荧光增强 .

蓝色发光材料的开发

使用PTAD合成的双环三唑啉的国际照明委员会坐标为(0.15, 0.10),表明它们有可能开发新的蓝色发光材料 .

用于活细胞成像的荧光探针

使用PTAD合成的双环三唑啉具有优异的稳定性和低细胞毒性,使其可被用作活细胞成像的荧光探针 . 这扩展了研究人员可用的生物成像工具包 .

将硫醇氧化为二硫化物

PTAD可被用作一种高效且选择性的试剂,用于将硫醇氧化为二硫化物 .

稠合二氢哒嗪的合成

作用机制

Target of Action

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is an azodicarbonyl compound . It is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions . PTAD can also be used as an efficient and selective reagent for the oxidation of thiols to disulfides .

Mode of Action

PTAD interacts with its targets through a variety of chemical reactions. It is known to participate in Diels-Alder reactions as a dienophile . In these reactions, PTAD forms a stable adduct with dienes . PTAD can also act as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .

Biochemical Pathways

The biochemical pathways affected by PTAD are primarily related to its role as a dienophile in Diels-Alder reactions . These reactions are a type of pericyclic reaction used to form rings in organic chemistry, which can lead to the synthesis of complex organic compounds. PTAD’s ability to oxidize thiols to disulfides also implicates it in redox reactions and the regulation of protein function.

Result of Action

The result of PTAD’s action depends on the specific reaction it is involved in. For example, in Diels-Alder reactions, PTAD can help synthesize complex organic compounds . When used as a reagent for the oxidation of thiols to disulfides, PTAD can influence protein function .

Action Environment

The action of PTAD can be influenced by various environmental factors. For instance, PTAD is known to be unstable in aqueous environments This instability could affect its reactivity and the outcomes of the reactions it participates in

安全和危害

未来方向

A novel metal-free strategy for the construction of deep-blue emissive bicyclic triazolines has been developed that utilizes a cycloaddition reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with vinyl azides . This represents a promising direction for future research and applications of 4-Phenyl-1,2,4-triazoline-3,5-dione.

属性

IUPAC Name |

4-phenyl-1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISULLEUFOQSBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)N=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195142 | |

| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718666 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

4233-33-4 | |

| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4233-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4233-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-1,2,4-TRIAZOLINE-3,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3X3G4TFG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of PTAD?

A1: PTAD has the molecular formula C8H5N3O2 and a molecular weight of 175.14 g/mol.

Q2: What spectroscopic data is available for PTAD?

A2: Researchers commonly employ 1H and 13C NMR spectroscopy to characterize PTAD and its derivatives. [ [] ] Additionally, infrared (IR) spectroscopy can provide information about the characteristic functional groups present in the molecule. [ [] ]

Q3: Is PTAD stable in aqueous environments?

A3: PTAD exhibits limited stability in water and can undergo hydrolysis. This process generates diazenecarbonyl-phenyl-carbamic acid (DACPA), a transient intermediate. [ [] ]

Q4: How can the stability of PTAD be improved?

A4: While PTAD itself is relatively unstable, its precursor, 4-phenylurazole, offers greater stability. PTAD can be generated in situ from 4-phenylurazole using oxidizing agents like Oxone and potassium bromide. [ [] ]

Q5: What types of reactions does PTAD participate in?

A5: PTAD is a highly reactive dienophile and enophile, readily engaging in Diels-Alder and ene reactions. [ [] [] [] [] [] [] [] [] ] It also exhibits electrophilic behavior, reacting with nucleophiles like amines. [ [] ]

Q6: What is the mechanism of PTAD's reaction with alkenes?

A6: The mechanism of PTAD's reaction with alkenes can be solvent-dependent. In aprotic solvents, an aziridinium imide intermediate likely forms, while in protic solvents, direct formation of an open dipolar intermediate may be favored. [ [] ]

Q7: Are PTAD-mediated reactions stereoselective?

A7: Yes, PTAD can participate in stereoselective reactions. For instance, its Diels-Alder reaction with certain dienes exhibits facial selectivity, favoring attack from the less hindered face of the diene. [ [] ] Additionally, the ene reaction of PTAD with chiral allylic alcohols proceeds with diastereoselectivity. [ [] ]

Q8: Can PTAD be used as a cross-linking agent for proteins?

A8: Yes, PTAD has been successfully employed as a novel protein cross-linker. Studies have demonstrated its ability to cross-link phosphorylase b kinase, providing insights into the enzyme's conformational changes upon activation. [ [] ]

Q9: Have computational methods been used to study PTAD's reactivity?

A9: Yes, QM/MM calculations have been employed to investigate the mechanism of PTAD's ene reaction with tetramethylethylene in various solvents. [ [] ] These simulations provide valuable insights into the solvent effects on the reaction pathway and kinetics.

Q10: How do structural modifications of PTAD affect its reactivity?

A10: While specific SAR studies on PTAD are limited in the provided literature, it's important to note that the reactivity can be influenced by the substituents on the phenyl ring. Electron-withdrawing groups may enhance its electrophilicity.

Q11: What are some specific applications of PTAD in organic synthesis?

A11: PTAD finds utility in synthesizing various heterocyclic compounds, including pyridazines, [ [] [] [] ] triazoles, [ [] ] and pyrimidinones. [ [] ] It has also been used in the synthesis of steroidal compounds, such as steroidal 8(14)- and 14(15)-enes. [ [] ]

Q12: Can PTAD be used to derivatize molecules for analytical purposes?

A12: Yes, PTAD derivatization enhances the sensitivity of analyzing vitamin D and its metabolites using LC-MS/MS. [ [] [] [] ] This approach enables the quantification of these compounds in biological samples, even at low concentrations.

Q13: What analytical techniques are used to characterize and quantify PTAD and its derivatives?

A13: Common techniques include NMR spectroscopy, [ [] ] IR spectroscopy, [ [] ] and LC-MS/MS, particularly for analyzing PTAD derivatives of biomolecules like vitamin D. [ [] [] [] ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)